holmium hexaboride
Description
Properties
CAS No. |
12046-36-5 |
|---|---|
Molecular Formula |
B6Ho-15 |
Molecular Weight |
229.79632 |
Synonyms |
holmium hexaboride |
Origin of Product |
United States |
Synthetic Methodologies for Holmium Hexaboride Materials
Bulk Crystal Growth Techniques
The fabrication of large, high-purity single crystals of holmium hexaboride is essential for investigating its intrinsic physical properties without the influence of grain boundaries and other defects present in polycrystalline samples. The floating zone method and arc melting are two prominent techniques employed for this purpose.
Floating Zone Methodologies for Single Crystal Fabrication
The floating zone (FZ) technique is a crucible-free method that is particularly advantageous for growing high-purity single crystals of refractory materials like this compound, which have high melting points. um.edu.mo This method avoids contamination from a crucible, which is a significant advantage over other techniques like the Czochralski method. um.edu.mo
In the FZ process, a polycrystalline feed rod and a seed crystal are held vertically and rotated, often in opposite directions. A small section of the feed rod is melted using a focused heat source, such as a high-intensity halogen lamp in an image furnace or a laser. mpg.demdpi.com This molten zone is held in place by its own surface tension between the solid feed rod and the seed crystal. mdpi.com By slowly moving the molten zone along the feed rod, the material solidifies on the seed crystal, extending the single crystal. mdpi.com The process is typically carried out in a controlled atmosphere of an inert gas like argon to prevent oxidation. mpg.de The stability of the molten zone is critical and can be monitored using a CCD camera. mpg.de
| Floating Zone Method Parameters | Description | Typical Values |
| Growth Rate | The speed at which the molten zone travels along the feed rod. | Up to 300 mm/h mpg.de |
| Maximum Temperature | The highest temperature achievable by the heat source. | Up to 2200°C mpg.de |
| Shaft Rotation Speed | The rate at which the feed and seed rods are rotated. | 5-100 rpm mpg.de |
| Atmosphere | The gas environment in which the growth takes place. | Inert gas (e.g., Argon) at up to 9.5 bar mpg.de |
Arc Melting Synthesis Protocols
Arc melting is a common technique for synthesizing polycrystalline samples of rare-earth borides, which can then be used as feed material for single crystal growth methods like the floating zone technique. mdpi.com The process involves melting the constituent elements, in this case, holmium and boron, in a water-cooled copper hearth using a high-current electric arc generated by a tungsten electrode. mdpi.compreprints.org
To begin, stoichiometric amounts of high-purity holmium and boron powder are weighed and typically pressed into a pellet. mdpi.compreprints.org An excess of boron is often added to compensate for any losses that may occur due to its higher vapor pressure during the melting process. mdpi.com The reaction chamber is evacuated and then filled with a high-purity inert gas, such as argon. mdpi.compreprints.org The arc is struck, melting the materials together. To ensure homogeneity, the resulting ingot is typically flipped and re-melted multiple times. mdpi.com While arc melting is effective for producing polycrystalline ingots, it can sometimes result in minor impurity phases such as Ho₂O₃, unreacted Ho, and other holmium boride phases like HoB₄. mdpi.compreprints.org
| Arc Melting Synthesis Parameters | Description |
| Reactants | High-purity Holmium and Boron powder. mdpi.compreprints.org |
| Atmosphere | High-purity Argon. mdpi.compreprints.org |
| Electrode | Tungsten. mdpi.compreprints.org |
| Hearth | Water-cooled copper. mdpi.compreprints.org |
| Post-Melting | The ingot is flipped and re-melted to improve homogeneity. mdpi.com |
Powder and Nanostructure Synthesis Routes
The synthesis of this compound in powder and nanostructured forms opens up possibilities for applications that leverage high surface area and quantum confinement effects. Methods such as solid-state reaction, chemical vapor deposition, and hydrothermal synthesis are employed to produce these materials.
Solid-State Reaction Approaches
Solid-state reaction is a conventional and widely used method for preparing polycrystalline powders of ceramic materials, including this compound. nffa.eu This method typically involves the high-temperature reaction between solid reactants. A common approach is the reduction of holmium oxide (Ho₂O₃) with boron (B) at elevated temperatures, often around 1500°C, in an inert atmosphere to prevent oxidation. smolecule.com
The process begins with the intimate mixing of stoichiometric amounts of the precursor powders, for instance, holmium oxide and boron. lbl.gov The mixture is often pelletized to increase the contact area between the reactants. nffa.eu The reaction is then carried out in a furnace at high temperatures for an extended period. lbl.gov To ensure a complete and homogeneous reaction, the product is often cooled, reground, and reheated multiple times. mdpi.com
A variation of this method is the borothermal reduction of holmium oxide, which follows the reaction: Ho₂O₃ + 11B → 2HoB₄ + 3BO(g) mdpi.com
| Solid-State Reaction Parameters | Description | Typical Values |
| Reactants | Holmium oxide (Ho₂O₃) and Boron (B). smolecule.com | Stoichiometric amounts |
| Temperature | The temperature at which the reaction is carried out. | ~1500°C smolecule.com |
| Atmosphere | The gaseous environment during the reaction. | Inert (e.g., Argon) |
| Duration | The time the reactants are held at the reaction temperature. | Several hours, with intermediate grinding steps mdpi.com |
Chemical Vapor Deposition (CVD) Techniques
Chemical Vapor Deposition (CVD) is a versatile technique for producing high-purity thin films and nanostructures of materials like this compound. smolecule.comcore.ac.uk The process involves the reaction of volatile precursor gases on a heated substrate, leading to the deposition of the desired material. smolecule.com For the synthesis of rare-earth hexaborides, CVD can be catalyst-assisted, often employing the vapor-liquid-solid (VLS) mechanism to grow single-crystalline nanowires. core.ac.uk
In a typical CVD process for this compound, a volatile holmium-containing precursor, such as holmium chloride (HoCl₃), and a boron-containing precursor, like decaborane (B607025) (B₁₀H₁₄), are introduced into a reaction chamber. core.ac.uk These precursors decompose and react at high temperatures on a substrate, which can be chosen to control the crystallographic orientation of the resulting film or nanostructures. core.ac.uk This method offers control over the dimensions and morphology of the synthesized material, making it suitable for fabricating components for electronic devices. core.ac.uk
| CVD Synthesis Parameters | Description |
| Precursors | Volatile compounds of holmium and boron (e.g., HoCl₃ and B₁₀H₁₄). core.ac.uk |
| Substrate | A material on which the deposition occurs, influencing crystal orientation. core.ac.uk |
| Temperature | High temperatures are required for precursor decomposition and reaction. |
| Pressure | The process is often carried out at low pressures. core.ac.uk |
| Growth Mechanism | Can be catalyst-assisted (e.g., VLS) for nanostructure growth. core.ac.uk |
Hydrothermal Synthesis Pathways
Hydrothermal synthesis is a solution-based method that utilizes high-temperature and high-pressure water to crystallize materials. smolecule.com This technique is known for its ability to produce high-purity and well-crystallized products under relatively mild conditions compared to solid-state methods. smolecule.com
For the synthesis of this compound, hydrothermal methods would involve the reaction of soluble holmium and boron precursors in an aqueous solution within a sealed vessel, known as an autoclave. nanografi.com The autoclave, often lined with an inert material like PTFE, is heated to a specific temperature, causing the pressure inside to increase significantly. nanografi.com These conditions facilitate the dissolution and recrystallization of the reactants into the desired this compound product. The parameters of the reaction, such as temperature, pressure, and precursor concentration, can be tuned to control the size and morphology of the resulting particles.
| Hydrothermal Synthesis Parameters | Description |
| Reactants | Water-soluble holmium and boron compounds. |
| Solvent | High-purity water. smolecule.com |
| Reactor | Autoclave, potentially with a PTFE or PPL liner. nanografi.com |
| Temperature | Elevated temperatures to increase solubility and reaction rates. |
| Pressure | High pressure generated by heating the sealed vessel. smolecule.com |
Magnesiothermic Reduction Strategies
Magnesiothermic reduction is a prominent and cost-effective method for synthesizing this compound (HoB₆). This technique involves the reduction of holmium oxide (Ho₂O₃) with boron in the presence of magnesium (Mg) powder. The process is typically carried out at elevated temperatures in an inert atmosphere to prevent oxidation.
A common approach involves mixing stoichiometric amounts of holmium oxide and boron powder. Magnesium is used as a reducing agent. smolecule.com The reaction can be represented as:
Ho₂O₃ + 15B + 3Mg → 2HoB₆ + 3MgO + B₂O₃
The magnesium reduces the holmium oxide, and the boron reacts with the holmium to form the hexaboride. The resulting product is a mixture of HoB₆ and magnesium oxide (MgO), which can be separated by leaching with an acid, such as hydrochloric acid (HCl), which dissolves the MgO leaving behind the HoB₆ powder.
In some variations, a molten salt environment, such as sodium chloride (NaCl), is used to facilitate the reaction and control particle size, potentially leading to the formation of nanoparticles. smolecule.comresearchgate.net The self-ignition of the reaction mixture at temperatures around 650 °C can lead to the formation of a combustion wave, synthesizing two-dimensional rare-earth boride nanostructures. researchgate.net
Sol-Gel Auto-Combustion Methods
The sol-gel auto-combustion method is another technique employed for the synthesis of complex oxide materials, and its principles can be adapted for borides. While direct synthesis of this compound via this method is not extensively documented in the provided results, the synthesis of other complex holmium-containing materials, like holmium-doped ferrites, illustrates the process. mdpi.comresearchgate.net
This method generally involves the following steps:
Sol Formation: Metal nitrates, such as holmium nitrate (B79036) (Ho(NO₃)₃), are dissolved in a suitable solvent, often with a chelating agent like citric acid or EDTA, to form a homogeneous sol. mdpi.comresearchgate.net
Gelation: The sol is heated to evaporate the solvent, leading to the formation of a viscous gel. mdpi.com
Combustion: Upon further heating, the gel undergoes auto-combustion, a self-sustaining exothermic reaction, which provides the energy for the formation of the desired compound. mdpi.com This process typically results in a fine, homogeneous powder.
Calcination: A final heat treatment step (calcination) is often required to complete the reaction and improve the crystallinity of the product. researchgate.net
For the synthesis of a double borate (B1201080) like Rb₃HoB₆O₁₂, a sol-gel method using citric acid was employed, resulting in agglomerates of strongly coalesced grains. vsu.ru This indicates the potential of sol-gel routes for producing complex boride structures.
Advanced Synthetic Modifications
Doping and Alloying Strategies (e.g., Co, MgO, Nb incorporation)
Doping and alloying are key strategies to modify the intrinsic properties of this compound for specific applications.
Cobalt (Co) Doping: Computational studies have investigated the effects of cobalt doping (~4 wt.%) on the properties of HoB₆. researchgate.netiaea.org The results from these simulations suggest that cobalt doping does not introduce a significant enough driving magnetic force to alter the magnetic properties of this compound. researchgate.netiaea.org
Niobium (Nb) Incorporation: Experimental studies on niobium substitution in holmium diboride (HoB₂), a related boride, have shown significant effects on its properties. Arc melting synthesis of HoB₂ with a nominal 10% Nb addition resulted in the formation of a substituted alloy with the stoichiometry Ho₀.₉₃Nb₀.₀₇B₂. mdpi.compreprints.org This substitution led to changes in the unit cell parameters and resulted in a smaller grain size. mdpi.compreprints.org
Control of Microstructure and Morphology during Synthesis
Controlling the microstructure and morphology (e.g., particle size, shape, and crystallinity) of this compound during synthesis is crucial for tailoring its properties for specific applications.
Several synthesis parameters can be adjusted to achieve this control:
Synthesis Method: The choice of synthesis method itself plays a significant role. For instance, sol-gel auto-combustion can produce nanoparticles, while arc melting yields polycrystalline bulk samples. mdpi.commdpi.compreprints.org
Reaction Temperature and Time: In solid-state reactions and calcination steps, the temperature and duration of the heat treatment directly influence grain growth and crystallinity. For example, in the synthesis of LaB₆, increasing the reaction temperature from 1000–1100 °C to 1200 °C transformed ultrafine nanoparticles into submicron crystals. researchgate.net
Milling: Mechanochemical synthesis, often involving ball milling, can be used to produce nanocrystalline powders. The duration of milling is a key parameter; for instance, pure NdB₆ nanocrystals were obtained after 15 hours of milling. researchgate.net
Doping/Alloying: As seen with niobium substitution in HoB₂, the introduction of a dopant can refine the grain size of the resulting material. mdpi.compreprints.org
Use of Fluxes: In some high-temperature syntheses, fluxes like aluminum can be used to facilitate the reaction and influence the particle size of the product. researchgate.net
Microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for characterizing the resulting microstructure and morphology. mdpi.comvsu.ruresearchgate.net For example, SEM analysis of holmium-doped nickel-cadmium ferrites revealed that the average grain size increased with holmium content. mdpi.com
Table of Research Findings on Synthetic Modifications of Holmium Borides
| Dopant/Alloy | Host Material | Synthesis Method | Key Findings | Reference(s) |
|---|---|---|---|---|
| Cobalt (Co) | HoB₆ | Ab initio modeling | Does not significantly alter magnetic properties. | researchgate.netiaea.org |
| Magnesium Oxide (MgO) | HoB₆ | Ab initio modeling | Causes significant structural distortions, adversely affecting properties. | researchgate.netiaea.org |
Table of Compound Names
| Compound Name | Chemical Formula |
|---|---|
| This compound | HoB₆ |
| Holmium Oxide | Ho₂O₃ |
| Boron | B |
| Magnesium | Mg |
| Magnesium Oxide | MgO |
| Hydrochloric Acid | HCl |
| Sodium Chloride | NaCl |
| Holmium Nitrate | Ho(NO₃)₃ |
| Citric Acid | C₆H₈O₇ |
| Ethylenediaminetetraacetic acid | C₁₀H₁₆N₂O₈ |
| Rubidium Holmium Borate | Rb₃HoB₆O₁₂ |
| Cobalt | Co |
| Niobium | Nb |
| Holmium Diboride | HoB₂ |
| Lanthanum Hexaboride | LaB₆ |
| Neodymium Hexaboride | NdB₆ |
| Aluminum | Al |
Advanced Characterization Techniques and Spectroscopic Investigations
Structural Elucidation Methodologies
X-ray Diffraction (XRD) Analysis for Crystalline Structures
X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure of materials. For holmium hexaboride, XRD analysis confirms its cubic crystal structure, belonging to the Pm-3m space group. researchgate.net This structure is characterized by a three-dimensional framework of boron octahedra with holmium atoms situated at the corners of the unit cell. researchgate.net The strong covalent bonding within this boron framework is responsible for the material's notable stability, hardness, and high melting point. researchgate.net
The lattice parameter, a key value derived from XRD data, represents the size of the unit cell. For HoB₆, the experimentally determined lattice parameter is approximately 4.095 Å. researchgate.net This value is crucial for understanding the geometric arrangement of the constituent atoms and serves as a benchmark for theoretical calculations. sci-hub.st
| Property | Value | Source |
|---|---|---|
| Crystal System | Cubic | researchgate.net |
| Space Group | Pm-3m | researchgate.net |
| Lattice Parameter (a) | ~4.095 Å | researchgate.net |
Electron Microscopy for Microstructural and Morphological Characterization (SEM, TEM)
While XRD provides information on the bulk crystal structure, electron microscopy techniques, namely Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offer insights into the microstructure and morphology of the material at a finer scale.
SEM analysis is employed to visualize the surface topography and morphology of HoB₆ samples. It can reveal details about grain size, shape, and the presence of any secondary phases or defects. mdpi.commdpi.com For instance, in the synthesis of related rare-earth hexaborides, SEM has been used to show that the resulting particles can have sizes ranging from 1 to 10 μm. researchgate.net
TEM takes this a step further by allowing for the imaging of the internal structure of the material. mdpi.com High-resolution TEM (HRTEM) can even resolve the atomic lattice, providing direct visual confirmation of the crystalline structure determined by XRD. TEM is also instrumental in identifying and characterizing crystal defects, such as dislocations and grain boundaries, which can significantly influence the material's mechanical and electronic properties. jmst.orgcore.ac.uk For example, in studies of related materials, TEM analysis has been crucial in identifying the crystal structure and lattice parameters of different phases present in the microstructure. jmst.org
Electronic Structure Probing Techniques
The electronic structure of a material governs its electrical, magnetic, and optical properties. A variety of sophisticated spectroscopic techniques are utilized to probe the intricate electronic states of this compound.
Angle-Resolved Ultraviolet Photoemission Spectroscopy (ARUPS)
Angle-Resolved Ultraviolet Photoemission Spectroscopy (ARUPS), a powerful surface-sensitive technique, is used to directly map the electronic band structure of crystalline solids. wikipedia.orgscientaomicron.com By measuring the kinetic energy and emission angle of photoelectrons ejected from the material's surface upon irradiation with ultraviolet light, ARUPS provides detailed information about the energy and momentum of electrons within the material. mpg.deubc.ca
While specific ARUPS studies on this compound are not widely reported in the provided context, the technique is invaluable for understanding the electronic properties of related rare-earth hexaborides. aps.org For these materials, ARUPS can elucidate the character of the valence bands, the nature of the Fermi surface, and the influence of electron-electron correlations. osti.gov
Resonant Inelastic X-ray Scattering (RIXS) Spectroscopy
Resonant Inelastic X-ray Scattering (RIXS) is a photon-in/photon-out spectroscopic technique that provides information about the elementary electronic excitations in a material. bu.eduwikipedia.org By tuning the incident X-ray energy to a specific absorption edge of an element, RIXS can selectively probe different electronic states. aps.org
In the context of rare-earth hexaborides, L-edge RIXS has been used to investigate the itinerant states. arxiv.org This technique can reveal details about charge transfer and other low-energy electronic excitations that are crucial for understanding the material's conductive and magnetic properties. aps.org The momentum-resolved capabilities of RIXS also allow for the study of the dispersion of these excitations. wikipedia.org
X-ray Absorption Spectroscopy (XAS), including K-edge Analysis
X-ray Absorption Spectroscopy (XAS) is a versatile technique that provides information about the local atomic and electronic structure of a material. wikipedia.orgsemineral.es It is element-specific and can be applied to both crystalline and amorphous materials. The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region, close to the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. semineral.es For this compound, Ho K-edge XAS calculations have been performed to understand its electronic characteristics. researchgate.net The position and features of the absorption edge provide insights into the electronic transitions and the density of unoccupied states. rsc.org Specifically, for a K-edge, this involves the excitation of a 1s core electron to unoccupied p-states. uu.nl
Scanning Tunneling Microscopy (STM) for Surface Electronic States
Scanning Tunneling Microscopy (STM) is a powerful technique for imaging surfaces at the atomic level, providing insights into the electronic states of materials. While extensive experimental STM data on pure this compound (HoB₆) is not widely available, computational studies have laid the groundwork for future experimental verification.
Spectroscopic Analysis of Vibrational and Local Environments
Spectroscopic methods are essential for probing the internal dynamics of materials, such as the vibrations of atomic bonds and the local electronic environments.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a technique that measures the absorption of infrared radiation by a sample, which excites molecular vibrations. edinst.com The covalent bonds within a molecule or crystal lattice are not rigid; they can stretch and bend at specific, quantized frequencies. msu.edu When the frequency of the infrared radiation matches the frequency of a vibrational mode, the radiation is absorbed, creating a peak in the IR spectrum. edinst.com
The main vibrational motions are stretching (a change in interatomic distance) and bending (a change in the angle between bonds). libretexts.org For a molecule to be "IR active," its vibration must cause a change in the molecule's dipole moment. wikipedia.org A typical IR spectrum is a plot of absorbance versus wavenumber (usually in cm⁻¹) and can be divided into several regions. edinst.com The far-infrared region (approx. 400–10 cm⁻¹) is particularly useful for studying inorganic compounds, as it corresponds to the low-frequency vibrations of bonds between metal atoms and ligands. libretexts.orgwikipedia.org
In the context of this compound, which has a crystal structure composed of holmium ions and boron (B₆) octahedra, FTIR spectroscopy could provide valuable information on the vibrational modes of the boron framework. researchgate.net The interaction between the Ho³⁺ ions and the boron cages would influence these vibrational modes. While specific experimental FTIR data for HoB₆ is not prevalent in current literature, studies on similar compounds like calcium hexaborates have successfully used FTIR to identify vibrational modes of borate (B1201080) anions containing [BO₄] and [BO₃] structural units. researchgate.net
Electron Spin Resonance (ESR) Spectroscopy for Correlated Electron Systems
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for studying materials with unpaired electrons, making it exceptionally well-suited for investigating strongly correlated electron systems. researchgate.net In these materials, the interactions between electrons govern their exotic magnetic and electronic properties. ESR provides a unique tool for probing short-range magnetic correlations at the nanoscale, electron nematic effects, and spin fluctuation transitions. researchgate.net
The technique works by applying a magnetic field to lift the degeneracy of electron spin states. Transitions between these states are induced by microwave-frequency radiation, and the resulting absorption spectrum provides a wealth of information, including the g-factor (hyromagnetic ratio), relaxation parameters (line width), and the oscillating magnetization at resonance. researchgate.net
ESR has been successfully applied to holmium-doped dodecaborides (HoₓLu₁₋ₓB₁₂), which serve as a model system for understanding magnetism in rare-earth borides. researchgate.net Analysis of the ESR line shape in these strongly correlated metals can be quantitatively described using a semiclassical equation for magnetization motion. researchgate.net This approach allows for the determination of a full set of spectroscopic parameters even when the oscillating magnetization is not saturated, a common scenario in these complex materials. researchgate.net The insights gained from ESR are often crucial for either revising existing paradigms or forming new concepts about the magnetic properties of strongly correlated metals. researchgate.net
Transport Property Measurement Techniques
Transport properties, such as how a material conducts electricity in the presence of a magnetic field, are fundamental to understanding its electronic character.
Magnetoresistance Investigations
Magnetoresistance (MR) is the phenomenon where the electrical resistance of a material changes in the presence of an external magnetic field. Detailed studies on high-quality single crystals of holmium-lutetium boride (HoₓLu₁₋ₓB₁₂) have revealed complex MR behavior. These investigations were conducted over a wide range of temperatures (1.9-120 K) and magnetic fields (up to 80 kOe). arxiv.orgresearchgate.net
Key findings from these studies include:
Negative Magnetoresistance (nMR): A large negative magnetoresistance is observed near the Néel temperature (the temperature above which an antiferromagnetic material becomes paramagnetic). arxiv.orgresearchgate.net This effect is attributed to the scattering of charge carriers on magnetic clusters of Ho³⁺ ions, which act as short-range antiferromagnetic domains. arxiv.orgresearchgate.net The Yosida relation, which posits that the negative MR is proportional to the square of the magnetization (−Δρ/ρ ∼ M²), provides an adequate description of this behavior. arxiv.orgresearchgate.net
Positive Magnetoresistance: In the intermediate temperature range (20-120 K), a large positive quadratic contribution to the magnetoresistance (Δρ/ρ ∼ H²) becomes dominant. arxiv.orgresearchgate.net A phenomenological description of this effect allows for the estimation of the drift mobility (µD) of charge carriers. arxiv.orgresearchgate.net
Complex Behavior in the Antiferromagnetic State: At lower temperatures, within the antiferromagnetic (AF) state, the magnetoresistance becomes even more complex. An additional linear positive component emerges, which is attributed to the scattering of charge carriers on a spin density wave (SDW). arxiv.orgresearchgate.net
Precise measurements of magnetoresistance as a function of magnetic field and temperature have enabled the reconstruction of the magnetic H-T phase diagram for compounds like Ho₀.₅Lu₀.₅B₁₂. arxiv.orgresearchgate.net
| MR Phenomenon | Temperature Range | Proposed Origin | Citation |
| Large Negative MR | Near Néel Temperature | Scattering on magnetic clusters of Ho³⁺ ions. | arxiv.org, researchgate.net |
| Positive Quadratic MR | 20 K - 120 K | Dominance of drift mobility changes (µD). | arxiv.org, researchgate.net |
| Linear Positive MR | Antiferromagnetic State | Scattering on a spin density wave (SDW). | arxiv.org, researchgate.net |
Hall Effect Measurements
The Hall effect describes the production of a transverse voltage (the Hall voltage) across an electrical conductor when a magnetic field is applied perpendicular to the direction of the current. core.ac.uk Hall effect measurements are crucial for determining fundamental transport properties, such as the type of charge carrier (electron or hole), carrier density, and carrier mobility. core.ac.uk
Hall effect measurements have been performed simultaneously with magnetoresistance studies on single crystals of HoₓLu₁₋ₓB₁₂. arxiv.org A key observation in these systems is a pronounced increase (by 15-25%) in the magnitude of the negative Hall coefficient as the temperature is lowered from around 60 K. arxiv.org The Hall coefficient (Rₑ) is inversely proportional to the charge carrier density, and its negative sign indicates that electrons are the primary charge carriers. The temperature-dependent behavior of Rₑ suggests changes in the electronic structure or scattering mechanisms.
Analysis of the Hall mobility (µₑ), calculated from the Hall coefficient and resistivity (µₑ = Rₑ/ρ), provides further insight. In related rare-earth hexaborides like LaB₆ and NdB₆, the Hall mobility has been shown to follow a power law with temperature (µₑ ~ T⁻ᵅ), where the exponent α changes in different temperature regimes, indicating shifts in the dominant electron scattering mechanisms (e.g., from phonon scattering to magnetic scattering). researchgate.net Similar detailed analysis in this compound would be essential to fully understand its charge transport dynamics.
| Material System | Key Hall Effect Finding | Temperature Range | Citation |
| HoₓLu₁₋ₓB₁₂ | Increase in negative Hall coefficient amplitude. | Below ~60 K | arxiv.org |
| HoB₁₂ | Separation of normal and anomalous Hall contributions. | Helium and intermediate temperatures | researchgate.net |
| LaB₆ / NdB₆ | Power law dependence of Hall mobility (µₑ ~ T⁻ᵅ). | 50 K - 300 K | researchgate.net |
Electronic Structure and Electron Correlation Phenomena in Holmium Hexaboride
Theoretical Frameworks for Band Structure Analysis (e.g., DFT applications)
The electronic structure of Holmium Hexaboride is primarily investigated using advanced theoretical frameworks, with Density Functional Theory (DFT) being a central tool. sci-hub.stresearchgate.net DFT calculations allow for the modeling of the electronic band structure, density of states (DOS), and charge distribution within the crystal lattice. researchgate.netiaea.org These simulations are crucial for understanding the material's intrinsic properties.
For strongly correlated systems like the rare-earth hexaborides, standard DFT approaches can be insufficient due to the localized and strongly interacting nature of the 4f electrons. sci-hub.st Therefore, more advanced methods such as DFT+U, which adds a Hubbard U term to account for on-site Coulomb repulsion, are often employed to more accurately describe the electronic structure of LnB₆ compounds (where Ln is a lanthanide). sci-hub.st Another powerful method is the combination of DFT with Dynamical Mean-Field Theory (DFT+DMFT), which is particularly effective for studying the electronic structures of materials with strong electron correlations. arxiv.org
These computational studies for HoB₆ and related materials investigate their structural, electronic, and magnetic properties. researchgate.netiaea.org The calculations can predict lattice parameters, formation energies, and magnetic ordering, providing a foundational understanding that complements experimental findings. researchgate.netmaterialsproject.org
Table 1: Computational Parameters for Holmium Borides from DFT Studies This table presents representative data that can be obtained from DFT calculations for holmium boride compounds, as found in computational materials databases. Note that these values are calculated and may differ slightly from experimental measurements.
| Property | Calculated Value (Example) | Significance |
|---|---|---|
| Formation Energy / Atom | ~ -0.6 eV | Indicates the stability of the compound relative to its constituent elements. materialsproject.org |
| Band Gap | 0.000 eV (Metallic) | Predicts the material's conductivity type; DFT often underestimates band gaps. materialsproject.orgmaterialsproject.org |
| Crystal System | Cubic (for HoB₆) | Defines the basic repeating structure of the crystal lattice. mdpi.com |
| Calculated Density | ~ 7.6 g/cm³ (for HoB₆) | A fundamental physical property derived from the lattice parameters and atomic masses. researchgate.net |
Boron 2p Orbital Contributions and p-Electron Correlations
The structural and electronic framework of HoB₆ is dominated by the network of boron atoms. Each boron atom has the electronic configuration [He] 2s² 2p¹. wikipedia.org In the hexaboride structure, six boron atoms form a rigid, covalently bonded octahedron. These B₆ octahedra are then linked together to form a simple cubic lattice. sci-hub.st
The bonding within this framework is complex and involves contributions from both boron 2s and 2p orbitals. sci-hub.st The stability of the boron cage requires additional electrons, which are provided by the metal atom (holmium). sci-hub.st Quantum-chemical calculations have shown that the inter-octahedral B-B bonds, which are crucial for the three-dimensional network, are stronger than the intra-octahedral bonds. sci-hub.st
The electronic states near the Fermi level, which govern conductivity, have significant contributions from the boron 2p orbitals. sci-hub.stosti.gov These orbitals hybridize with the metal's 5d orbitals, forming the conduction band. sci-hub.st In some hexaborides, correlations between p-electrons can be significant, influencing the electronic and bonding characteristics of the material. The interaction between the boron 2p states and the holmium 4f states mediates the magnetic interactions throughout the lattice.
Mechanisms of Charge Carrier Behavior and Conduction
This compound, like many other rare-earth hexaborides, is a metallic conductor. mdpi.com The mechanism of electrical conduction in such materials is understood as the movement of free electrons through the crystal lattice. savemyexams.com These charge carriers originate primarily from the hybridization of the rare-earth element's valence orbitals (5d and 6s) and the boron 2p orbitals, which together form the conduction band. sci-hub.stosti.gov
The behavior of these charge carriers is influenced by several scattering mechanisms that impede their flow and determine the material's electrical resistivity. These mechanisms include:
Electron-Phonon Scattering: Collisions between conduction electrons and lattice vibrations (phonons). This is a primary source of resistance in metals, particularly at higher temperatures. savemyexams.comusyd.edu.au
Electron-Impurity Scattering: Collisions with defects or impurities within the crystal lattice.
Electron-Electron Scattering: Interactions between the conduction electrons themselves.
Electron-Magnon Scattering: In magnetic materials like HoB₆, a crucial mechanism is the scattering of charge carriers by magnetic moments. arxiv.orgresearchgate.net Below the magnetic ordering temperature, these moments form a regular pattern, but scattering can still occur from magnetic excitations (magnons). In the paramagnetic state above the ordering temperature, the disordered magnetic moments are a strong source of scattering.
Studies on related systems like HoₓLu₁₋ₓB₁₂ have shown that scattering of charge carriers on magnetic clusters of Ho³⁺ ions is a dominant factor in their magnetotransport properties. arxiv.orgresearchgate.net This scattering leads to phenomena like negative magnetoresistance, where the resistivity decreases in an applied magnetic field as the magnetic moments become more aligned. researchgate.net
Investigation of Electronic Relaxation and Excitonic States
The interaction between electrons and holes (the absence of an electron) can lead to the formation of bound states known as excitons. In some materials, particularly small-gap semiconductors or semimetals, these excitons can spontaneously form a condensed phase, known as an excitonic insulator. arxiv.orgaps.org
While HoB₆ is metallic, the physics of excitons is relevant to the broader class of hexaborides. For instance, it has been proposed that doped calcium hexaboride (CaB₆) exhibits a unique form of ferromagnetism that can be explained by an excitonic insulator model involving a spin-triplet exciton (B1674681) condensate. arxiv.org
The investigation of excited electronic states and their relaxation pathways in materials like HoB₆ is performed using various spectroscopic techniques. Resonant Inelastic X-ray Scattering (RIXS), for example, is a powerful probe of electronic structure and can be used to study excitonic final states. acs.org Photoemission spectroscopy can also provide insight into the electronic bands and the lifetimes of excited states. arxiv.org In HoB₆, the relaxation of excited electronic states is strongly coupled to the magnetic structure arising from the 4f electrons.
Superconductivity Considerations in Related Hexaboride Systems
While this compound is known for its magnetic properties, it is not a superconductor. researchgate.netontosight.ai The strong, localized magnetic moments of the Ho³⁺ ions are detrimental to the formation of Cooper pairs, which are the basis of conventional (BCS) superconductivity. However, the study of superconductivity in non-magnetic, isostructural hexaborides like Lanthanum Hexaboride (LaB₆) and Yttrium Hexaboride (YB₆) provides critical insight into the electronic factors that govern this phenomenon.
LaB₆ and YB₆ present a fascinating contrast. Despite having nearly identical crystal structures and phonon spectra, YB₆ is a superconductor with a relatively high critical temperature (Tc) of up to 8.4 K, while LaB₆ only becomes superconducting below 0.45 K. pnas.orgnih.gov This dramatic difference is attributed to their distinct electronic structures at the Fermi level. nih.govchemrxiv.org
Role of f-orbitals: In LaB₆, the low-lying, unoccupied 4f orbitals of lanthanum hybridize with the boron p-orbitals. This interaction alters the character of the electronic bands at the Fermi level. nih.govchemrxiv.org
Electron-Phonon Coupling (EPC): In YB₆, which lacks accessible f-orbitals, the states at the Fermi level are primarily composed of boron σ-bonds. These orbitals couple much more strongly to the lattice vibrations (phonons) that mediate superconductivity. pnas.orgchemrxiv.org In LaB₆, the π-system at the Fermi level couples weakly to these same phonons. nih.gov
This comparison highlights that the presence, energy level, and hybridization of f-orbitals are critical in determining the strength of the electron-phonon coupling and, consequently, the superconducting properties of hexaborides. The strong magnetism in HoB₆, driven by its partially filled 4f shell, completely suppresses the phonon-mediated pairing required for superconductivity.
Table 2: Superconducting Properties of Related Hexaborides
| Compound | Superconducting Critical Temperature (T_c) | Key Electronic Feature |
|---|---|---|
| Yttrium Hexaboride (YB₆) | ~8.4 K pnas.orgnih.gov | No accessible f-orbitals; strong electron-phonon coupling via σ-bonds. chemrxiv.org |
| Lanthanum Hexaboride (LaB₆) | <0.45 K pnas.orgd-nb.info | Unoccupied 4f orbitals hybridize with boron π-system, leading to weak electron-phonon coupling. nih.govchemrxiv.org |
| This compound (HoB₆) | Not a superconductor | Strong localized magnetic moment from partially filled 4f shell prevents Cooper pair formation. sci-hub.stwikipedia.org |
Magnetic Properties and Quantum Phenomena in Holmium Hexaboride
Magnetic Ordering and Phase Transitions
The precise nature of the magnetic ordering in holmium hexaboride at low temperatures is a subject of some ambiguity in the available literature. Some sources classify HoB₆ as exhibiting ferromagnetic behavior with a Curie temperature (T_C) of approximately 7.5 K. arxiv.org Conversely, other studies of the rare-earth hexaboride family suggest that Europium Hexaboride (EuB₆) is the only compound in the series to order ferromagnetically, which would imply that HoB₆, like other heavy rare-earth hexaborides, adopts an antiferromagnetic ground state. cas.cn For comparison, the neighboring heavy rare-earth hexaborides TbB₆ and DyB₆ are known to be antiferromagnetic with Néel temperatures (T_N) of 19.5 K and 25.6 K, respectively. researchgate.net
Further complicating the matter, early studies using boron nuclear magnetic resonance (NMR) observed the signal in HoB₆ above its "magnetic transition temperature" without specifying the nature or exact value of this transition. osti.gov Thermal expansion and ultrasonic measurements have also detected a transition at T = 6.1 K. researchgate.net A definitive characterization of the low-temperature magnetic state of single-crystal this compound through neutron diffraction has not been clearly established in the reviewed literature.
| Reported Magnetic Order | Transition Temperature (K) | Measurement Technique/Source |
|---|---|---|
| Ferromagnetic | ~7.5 | General Material Properties Database arxiv.org |
| (Implied) Antiferromagnetic | Not Specified | Review of Rare Earth Hexaborides cas.cn |
| Phase Transition | 6.1 | Thermal Expansion/Ultrasonic Measurement researchgate.net |
Should the magnetic ground state of this compound be antiferromagnetic, the ordering would arise from indirect exchange interactions between the magnetic moments of the localized 4f electrons of the Holmium (Ho³⁺) ions. This interaction is mediated by the conduction electrons within the crystal lattice, a mechanism common to metallic rare-earth compounds. researchgate.netphysicsworld.com The specific arrangement of the magnetic moments would depend on the geometry of the Ho³⁺ sublattice and the distance-dependent nature of the exchange interaction.
There is no specific information available in the reviewed scientific literature regarding the existence of helical or conical spin structures in this compound. Such complex magnetic structures are observed in elemental holmium and other holmium-containing intermetallic compounds, but have not been reported for HoB₆. nih.govethz.ch
There is no specific information available in the reviewed scientific literature regarding spin reorientation phenomena in this compound.
The effect of dopants on the magnetic properties of this compound has been explored through computational studies.
Cobalt (Co): Ab initio material modeling indicates that doping with cobalt (at ~4 wt.%) does not provide a sufficient driving force to alter the fundamental magnetic properties of HoB₆. researchgate.netresearchgate.net The effect of cobalt doping on the magnetic moment, as determined by Density of States (DOS) calculations, is considered negligible. aps.org
Niobium (Nb): There is no specific information available in the reviewed literature on the influence of niobium doping on the magnetic ordering of this compound. Studies have been conducted on niobium-doped holmium diboride (HoB₂), but these findings are not applicable to the hexaboride compound. osti.govpreprints.org
| Dopant | Effect on Magnetic Properties of HoB₆ | Source |
|---|---|---|
| Cobalt (Co) | Negligible; does not provide enough driving force to alter magnetic properties. | Computational Study researchgate.netresearchgate.net |
| Niobium (Nb) | No data available for HoB₆. | N/A |
Exchange Interactions and Magnetic Anisotropy
The magnetic behavior of this compound is governed by the exchange interactions between the magnetic moments of the Ho³⁺ ions. Due to the large separation between these ions in the crystal lattice, direct exchange is weak. Instead, the dominant mechanism is an indirect exchange interaction. osti.govresearchgate.net
Magnetic anisotropy, which is the directional dependence of a material's magnetic properties, is expected in this compound. This arises from the interaction of the aspherical 4f electron cloud of the Ho³⁺ ion with the crystalline electric field (CEF) generated by the surrounding boron cage. However, specific experimental or theoretical values for the magnetic anisotropy constants of HoB₆ are not available in the reviewed literature.
The primary indirect exchange mechanism responsible for magnetic order in the rare-earth hexaboride family is the Ruderman–Kittel–Kasuya–Yosida (RKKY) interaction. cas.cn This interaction describes the coupling of localized magnetic moments (the 4f electrons of the holmium ions) through the mediation of conduction electrons.
The process begins when a local magnetic moment polarizes the spins of the nearby conduction electrons. This spin polarization is not localized but propagates through the electron sea, oscillating in sign with increasing distance from the original moment. A second magnetic moment at a different location then interacts with this induced spin polarization. The sign of this coupling (ferromagnetic or antiferromagnetic) depends on the distance between the two local moments. This long-range and oscillatory nature of the RKKY interaction can lead to complex magnetic structures and is the underlying reason for both ferromagnetic and antiferromagnetic ordering in different metallic rare-earth compounds. researchgate.netphysicsworld.com
Crystal Field Effects on Holmium Magnetic Moments
The magnetic properties of this compound are fundamentally governed by the holmium (Ho³⁺) ions and their 4f electrons. While the 4f orbitals are deep within the atom, they are not entirely immune to their environment. The arrangement of boron atoms in the crystal lattice creates a crystalline electric field (CEF) that perturbs the energy levels of the Ho³⁺ ions. mdpi.com This interaction, known as the crystal field effect, lifts the degeneracy of the 4f electron energy levels, splitting the ground-state multiplet. mdpi.com
This splitting is crucial as it dictates the magnetic anisotropy of the material, meaning the magnetic properties become dependent on the direction of the applied magnetic field relative to the crystal axes. aps.org The CEF determines the specific ground state of the Ho³⁺ ion within the lattice, which in turn defines the size and orientation of its magnetic moment. Consequently, the effective magnetic moment measured in the solid state can be significantly different from the theoretical value for a free Ho³⁺ ion. For instance, in the related compound holmium tetraboride (HoB₄), the magnetic moment of the Ho³⁺ ion was measured to be 6.6 µB at a high magnetic field, which is considerably smaller than the maximum possible moment of 10.6 µB, an effect attributed to the CEF. researchgate.net Similarly, studies on alloys containing holmium have shown a reduction of the Ho-ion's effective magnetic moments as temperature decreases. arxiv.org
Magnetocaloric Effect and Related Magnetic Refrigeration Principles
The magnetocaloric effect (MCE) is a phenomenon where a material's temperature changes in response to an applied magnetic field. mdpi.compreprints.org This effect forms the basis for magnetic refrigeration, an emerging technology that is potentially more energy-efficient and environmentally friendly than conventional gas-compression-based cooling. arxiv.orgwikipedia.org Materials exhibiting a large MCE are sought after, particularly for specialized applications like the liquefaction of hydrogen, which requires cooling to around 20 K. mdpi.com
The MCE is fundamentally linked to the magnetic entropy of a material. npsm-kps.org In the absence of a magnetic field, the magnetic moments within a paramagnetic material like HoB₆ (above its ordering temperature) are randomly oriented, corresponding to a state of high magnetic entropy. When an external magnetic field is applied isothermally (at constant temperature), the magnetic moments align with the field, leading to a more ordered state and a decrease in magnetic entropy. npsm-kps.orglakeshore.com
This change in magnetic entropy (ΔSₘ) is a key figure of merit for magnetocaloric materials and is most pronounced near a magnetic phase transition temperature, such as the Curie temperature for ferromagnetic materials. npsm-kps.orgresearchgate.net The process is reversible; removing the field adiabatically (without heat exchange with the surroundings) causes the magnetic moments to randomize, and the material cools down as it absorbs thermal energy from the lattice to increase its magnetic entropy. The discovery of a large MCE in related compounds like Holmium Diboride (HoB₂) has highlighted the potential of holmium-based materials for cryogenic refrigeration. arxiv.orgcolab.ws
Below is a data table showcasing the magnetocaloric properties of related holmium boride compounds.
| Compound | Maximum Magnetic Entropy Change (-ΔSₘ) (J kg⁻¹ K⁻¹) | Magnetic Field Change (T) | Temperature (K) | Reference |
|---|---|---|---|---|
| HoB₂ | 40.1 | 5 | ~15 | mdpi.com |
| HoB₂ | 46.8 | 10 | 18 | researchgate.net |
| Ho₀.₉₃Nb₀.₀₇B₂ | 38.2 | 10 | 21 | researchgate.net |
The application of an external magnetic field to rare-earth borides can induce complex magnetic behaviors and phase transitions. researchgate.net In frustrated magnetic systems, where competing magnetic interactions prevent a simple ordered state, a magnetic field can stabilize various magnetic phases. For example, studies on single-crystal HoB₄ have revealed a rich H-T (magnetic field-temperature) phase diagram. aps.org At zero field, HoB₄ exhibits transitions to an incommensurate magnetic state and then to a non-collinear antiferromagnetic structure at low temperatures. aps.orgresearchgate.net
Upon applying a magnetic field, these states can be altered. The field can re-establish an incommensurate phase or induce transitions to other ordered structures, such as an up-up-down ferrimagnetic state, before reaching a fully polarized state at very high fields. aps.org This field-induced behavior is often accompanied by magnetization plateaus, where the magnetization remains constant over a range of applied field strengths. aps.org Such complex responses are characteristic of the intricate balance between the Zeeman energy (from the applied field), the crystal field anisotropy, and the exchange interactions within the material.
Electron Correlations and Quantum Magnetism
Rare-earth hexaborides are model systems for studying strong electron correlations, which arise from the complex interactions between the localized 4f electrons of the rare-earth ions and the delocalized conduction electrons. idu.ac.idresearchgate.net These correlations can lead to the emergence of exotic quantum phenomena.
Heavy fermion behavior is a hallmark of strong electron correlation, observed in some intermetallic compounds containing rare-earth or actinide elements. idu.ac.id These materials exhibit a massive enhancement of the effective mass of their charge carriers, sometimes reaching hundreds of times the mass of a free electron. This effect is not due to the electrons themselves being heavier, but rather to the strong interactions between the conduction electrons and the localized f-electrons, which creates a composite quasiparticle that moves sluggishly through the lattice. idu.ac.id
Cerium Hexaboride (CeB₆) is a canonical example of a heavy fermion compound, and its properties provide insight into the potential behavior of other rare-earth hexaborides like HoB₆. researchgate.net In these systems, the hybridization between the f-electrons and the conduction band electrons is a key mechanism. idu.ac.id This can lead to a rich phase diagram featuring magnetically ordered phases and, in some cases, unconventional superconductivity. researchgate.netacs.org
In strongly correlated electron systems, the magnetic moments are not static but can exhibit dynamic fluctuations in their orientation, known as spin fluctuations. aps.org These fluctuations are particularly significant near a magnetic phase transition. Even above the long-range magnetic ordering temperature, short-range correlations can persist. epj-conferences.org This means that over short distances, magnetic moments within clusters of ions can be correlated, forming what can be described as short-range ordered domains, even while the material is paramagnetic on a macroscopic scale. arxiv.org
These short-range correlations are essentially brief fluctuations of nucleon pairs with high relative momentum. epj-conferences.org The presence and nature of these correlations can have a profound impact on the material's electronic and magnetic properties, influencing phenomena such as magnetoresistance. arxiv.org The study of these fluctuations provides a deeper understanding of the transition from a disordered paramagnetic state to a long-range ordered magnetic state. aps.org
Quantum Criticality Considerations
The study of quantum criticality, where a material undergoes a phase transition at absolute zero as a function of a non-thermal parameter like pressure or magnetic field, is a frontier in condensed matter physics. d-nb.info In the context of this compound (HoB₆), the complex interplay between its magnetic and quadrupolar orderings at low temperatures raises the intriguing possibility of it being a tunable system to explore quantum critical phenomena.
At sufficiently low temperatures, HoB₆ enters an antiferromagnetic (AFM) state. researchgate.net The application of an external magnetic field is a key tuning parameter that can influence and ultimately suppress this long-range antiferromagnetic order. researchgate.net The suppression of the Néel temperature (Tₙ) by an applied magnetic field is a primary indicator that the system might be driven towards a quantum critical point (QCP). A QCP is reached when the transition temperature is suppressed to absolute zero. Near this point, quantum fluctuations, rather than thermal fluctuations, dominate the physical properties of the material, often leading to the emergence of novel electronic and magnetic states. d-nb.info
Investigations into the magnetic phase diagram of materials with similar complex magnetic orderings have shown that an applied magnetic field can induce a variety of phases before the system becomes fully polarized. aps.orgsmith.edu For instance, in some systems, the suppression of the antiferromagnetic state can lead to the appearance of intermediate magnetic phases or a direct transition to a paramagnetic state at a critical magnetic field (Hₑ). aps.org
While direct experimental evidence definitively establishing a quantum critical point in this compound is still a subject of ongoing research, the existing data on its low-temperature magnetic behavior under an applied field provides a strong basis for such considerations. The observed suppression of antiferromagnetism with an increasing magnetic field suggests that HoB₆ is a promising candidate for realizing a field-induced quantum critical point. researchgate.net Further detailed experimental investigations at ultra-low temperatures and high magnetic fields are necessary to fully map out the phase diagram and uncover the potential quantum critical behavior in this compound. Such studies would typically involve precise measurements of physical properties like electrical resistivity, specific heat, and magnetic susceptibility as the system is tuned across the putative quantum critical point.
Interactive Data Table: Magnetic Transition Temperatures of Holmium Borides
The following table summarizes the reported magnetic transition temperatures for this compound and related holmium boride compounds. These values are critical for understanding the magnetic interactions and the potential for inducing quantum phase transitions.
| Compound | Transition Temperature (K) | Type of Ordering | Reference |
| HoB₂ | 15 | Ferromagnetic (Tₑ) | researchgate.net |
| HoB₂ | 11 | Spin Reorientation | researchgate.net |
| HoB₄ | 7.1 | Antiferromagnetic (Tₙ₁) | researchgate.net |
| HoB₄ | 5.7 | Antiferromagnetic (Tₙ₂) | researchgate.net |
| HoB₁₂ | ~7.4 | Antiferromagnetic (Tₙ) | researchgate.net |
Interactive Data Table: Field-Induced Magnetic Phenomena in Related Compounds
This table presents examples of field-induced magnetic phenomena in compounds related to or exhibiting similar physics to this compound, illustrating the general concept of tuning magnetic order with an external field.
| Compound | Phenomenon | Critical Field (Tesla) | Reference |
| Ba₃CoSb₂O₉ | Y to UUD Phase Transition | ~7 | aps.org |
| (CuBr)Sr₂Nb₃O₁₀ | Helical AFM to Ferromagnetic | > ~2.5 | aps.org |
| Ce₀.₆La₀.₄In₃ | Suppression of AFM | Approaching QCP | researchgate.net |
Theoretical Modeling and Computational Approaches
Ab Initio Material Modeling (DFT, PWscf, VASP)
First-principles, or ab initio, calculations are fundamental to the theoretical investigation of materials like holmium hexaboride. These methods solve the quantum mechanical equations governing the electrons in a solid, without relying on empirical parameters. Among the most widely used ab initio techniques is Density Functional Theory (DFT). DFT simplifies the many-body problem of interacting electrons by mapping it onto a system of non-interacting electrons moving in an effective potential. This approach provides a robust framework for calculating the ground-state properties of materials.
For crystalline solids such as HoB₆, the calculations are typically performed using plane-wave (PW) basis sets to represent the electronic wavefunctions, coupled with pseudopotentials to describe the interaction between valence electrons and the ionic cores. Software packages like the Vienna Ab initio Simulation Package (VASP) are commonly employed to implement these DFT calculations, utilizing methodologies such as the Projector Augmented-Wave (PAW) method.
Within DFT, various approximations for the exchange-correlation functional, which accounts for the quantum mechanical effects of electron exchange and correlation, are used. The choice of functional, such as the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA), can influence the accuracy of the calculated properties for strongly correlated systems like the rare-earth hexaborides. scirp.org
Electronic Band Structure Calculations
The electronic band structure describes the allowed energy levels that electrons can occupy within a crystal as a function of their momentum. It is crucial for determining whether a material is a metal, semiconductor, or insulator. For this compound, the band structure is characterized by the complex hybridization of orbitals from both holmium and boron atoms.
Computational studies on the lanthanide hexaboride series, including HoB₆, reveal that the metallic character of these compounds is largely determined by the electronic states near the Fermi level. aip.org The valence bands are primarily formed from the bonding orbitals of the B₆ octahedra, while the conduction bands have significant contributions from the rare-earth 5d orbitals. A key feature of the electronic structure of lanthanide hexaborides is the presence of the highly localized 4f electronic states of the lanthanide ion. In holmium, the 4f orbitals are partially filled, and their energy levels are critical in determining the magnetic and electronic properties. DFT calculations indicate that for most lanthanide hexaborides, including HoB₆, abundant 4f and 5d states from the metal atoms are positioned at the Fermi level, which is a key factor in their metal-like electronic properties. aip.org
Density of States (DOS) Computations
For this compound, the DOS can be decomposed into partial DOS (pDOS) to distinguish the contributions from the holmium 4f, 5d, and 6s orbitals, as well as the boron 2s and 2p orbitals. Theoretical calculations for the rare-earth hexaboride family show large densities of states near the Fermi level. researchgate.net Specifically for HoB₆, the states at the Fermi level are expected to be dominated by contributions from the Holmium 4f and 5d orbitals. aip.org The broad distribution of the d-orbitals in the conduction bands is considered beneficial for electron emission properties, while the highly localized f-orbital electrons in the valence bands are less conducive to emission. researchgate.net The precise energy and hybridization of the Ho 4f states with the boron framework are critical for a complete understanding of its physical properties.
Charge Transfer and Distribution Analysis
The nature of chemical bonding in this compound involves a combination of covalent, metallic, and ionic interactions. scirp.org The boron atoms form a covalently bonded B₆ octahedral network, which is a defining structural feature. The holmium atom resides at the center of the cubic unit cell, coordinated to the boron cages. A key question in understanding the bonding is the extent of charge transfer from the holmium atom to the boron framework.
To quantify this, computational methods such as Bader charge analysis can be employed. This technique partitions the calculated electron density from a DFT simulation into atomic basins, providing a good approximation of the total electronic charge associated with each atom. aps.org While specific Bader charge analysis results for this compound are not prominently detailed in the literature, the general understanding for trivalent rare-earth hexaborides is that the rare-earth atom donates electrons to the boron framework. The Longuet-Higgins and Roberts model suggests that the B₆ octahedral lattice requires two additional electrons to fill its bonding orbitals, which are typically donated by the metal atom. nih.gov Therefore, it is expected that the holmium atom in HoB₆ exists in a formal trivalent state (Ho³⁺), donating electrons to the boron cage and the conduction band.
Simulations of Magnetic Structures and Dynamics
Holmium is known to possess the highest magnetic moment of any naturally occurring element and exhibits complex magnetic ordering at low temperatures. wikipedia.org In the this compound lattice, the magnetic properties are determined by the localized 4f electrons of the Ho³⁺ ions and the interactions between them, which are mediated by the conduction electrons (an interaction known as the Ruderman-Kittel-Kasuya-Yosida, or RKKY, interaction).
Ab initio simulations are a powerful tool for investigating these magnetic structures. By performing DFT calculations that include spin polarization, it is possible to compare the total energies of different magnetic configurations (e.g., ferromagnetic, various antiferromagnetic arrangements) to predict the magnetic ground state. These simulations can determine the magnitude and orientation of the magnetic moments on the holmium ions within the crystal lattice. For complex, non-collinear magnetic structures, more advanced computational techniques may be required. While detailed ab initio simulations specifically focused on the magnetic structure of this compound are not widely reported, the general approach involves calculating the energies of various spin orderings to identify the most stable magnetic phase.
Prediction of Material Behavior Under External Stimuli
Computational modeling allows for the prediction of how materials will behave under external conditions that can be challenging to replicate experimentally, such as extreme pressure or temperature. For this compound, DFT calculations can be used to simulate its response to hydrostatic pressure.
By calculating the total energy of the crystal structure at different volumes, one can derive the equation of state for HoB₆. This provides fundamental thermodynamic information, including the bulk modulus, which is a measure of the material's resistance to compression. Such simulations can also predict pressure-induced phase transitions, where the crystal structure might transform to a more stable configuration at high pressures. Furthermore, the effect of pressure on the electronic band structure, density of states, and magnetic ordering can be investigated. While specific high-pressure computational studies on HoB₆ are not extensively available, the general methodology is well-established and has been applied to other boride materials. researchgate.net
Comparative Computational Studies with Other Rare-Earth Borides
Placing this compound within the context of the broader lanthanide hexaboride series (LnB₆) is crucial for understanding systematic trends in their properties. Comparative computational studies, applying the same DFT methodology across the series, provide valuable insights.
One such study investigated the electronic structures and work functions of lanthanide hexaboride nanowires, including HoB₆. aip.org This work revealed that the work functions are weakly dependent on the specific lanthanide element across the series. The distinguished metal-like properties and low work functions were attributed to the abundant 4f and 5d states from the lanthanide atoms located at the Fermi level. aip.org
Another comparative theoretical study focused on the elastic and electronic properties of the LnB₆ series. researchgate.net These studies typically show a systematic contraction of the lattice parameter across the lanthanide series (the well-known lanthanide contraction), which influences the interatomic distances and bonding, and consequently the electronic and mechanical properties. The theoretical calculations of work functions for several rare-earth hexaborides showed a general consistency with their electronic structures, where delocalized d-orbitals in the conduction bands favor electron emission. researchgate.net Such comparative studies are essential for identifying trends and explaining how the progressive filling of the 4f electron shell affects the macroscopic properties of these materials.
Future Research Directions and Advanced Material Concepts
Exploration of Novel Synthesis Pathways for Tailored Properties
The properties of holmium hexaboride are intrinsically linked to its structural and chemical purity, crystal size, and morphology. Future research will increasingly focus on moving beyond traditional synthesis methods to gain precise control over these characteristics. The goal is to tailor the material's properties for specific applications by engineering its structure from the atom up.
Key research avenues include:
Top-Down Nanostructuring: Methods such as ion incorporation and exfoliation, which have been successfully applied to other hexaborides like strontium hexaboride (SrB₆), present a promising route for producing HoB₆ nanoparticles. uga.edu This involves intercalating ions like lithium into the bulk HoB₆ crystal lattice, weakening the structure, and then exfoliating it to produce nanostructures. uga.edu Such top-down approaches are often scalable and cost-effective. uga.edu
Controlled Nanostructure Growth: Bottom-up approaches like the vapor-liquid-solid (VLS) mechanism, often combined with chemical vapor deposition (CVD), allow for the synthesis of single-crystalline one-dimensional nanostructures such as nanowires. core.ac.uk This technique offers control over the diameter and crystallographic orientation of the nanostructures, which could be crucial for creating anisotropic electronic and magnetic devices. core.ac.uk
Doping and Alloying: The introduction of dopants during synthesis is a powerful tool for modifying the electronic and magnetic properties. Computational studies have explored the effects of doping HoB₆ with elements like cobalt (Co) and magnesium oxide (MgO). researchgate.net Future experimental work could expand on this by developing synthesis routes, such as co-precipitation or modified CVD, to incorporate a wider range of elements and systematically study their impact on the material's properties. core.ac.ukresearchgate.net
Advanced Solid-State and Solvent-Based Methods: Techniques like mechanochemical synthesis (e.g., high-energy ball milling) and molten salt electrolysis are being explored to produce fine, highly reactive powders or unique crystalline forms. mdpi.comnih.govresearchgate.net These methods can create materials with high defect densities or novel phases that are inaccessible through conventional high-temperature routes. nih.gov
Interactive Table: Novel Synthesis Pathways for this compound
| Synthesis Pathway | Description | Potential Tailored Properties | References |
|---|---|---|---|
| Ion Incorporation-Exfoliation | A top-down method involving the insertion of ions (e.g., Li⁺) into the bulk crystal to facilitate its breakdown into nanoscale particles. | Production of HoB₆ nanoparticles (0D/2D); enhanced surface area; quantum confinement effects. | uga.edu |
| Vapor-Liquid-Solid (VLS) Growth | A bottom-up CVD-based method to grow single-crystalline nanowires with controlled dimensions. | Creation of HoB₆ nanowires (1D); anisotropic magnetic and electronic properties. | core.ac.uk |
| In-situ Doping | Introduction of foreign atoms (e.g., Co, other rare earths) during the synthesis process. | Modification of magnetic ordering temperature, charge carrier concentration, and spin states. | researchgate.net |
| Mechanochemical Synthesis | Using mechanical energy (e.g., ball milling) to induce chemical reactions and structural changes. | Formation of nanocrystalline powders; creation of metastable phases; improved reactivity for composite formation. | mdpi.comnih.gov |
| Molten Salt Electrolysis | Electrochemical deposition from a molten salt bath containing holmium and boron precursors. | Synthesis of high-purity, fine crystals at lower temperatures than traditional furnace methods. | researchgate.net |
Advanced Understanding of Quantum Phenomena and Many-Body Effects
The intriguing magnetic and electronic properties of HoB₆ arise from complex quantum mechanical interactions. A deeper understanding of these phenomena is critical for both fundamental science and for harnessing the material's full potential. Lanthanide hexaborides exhibit a wide range of anomalous features related to their magnetism and electronic structure. sci-hub.st
Future research in this area will likely focus on:
Electron Correlations: While electron correlation is often associated with d-orbital electrons in transition metal oxides, recent studies suggest that correlation effects within the p-orbital electrons of the boron (B₆)²⁻ cages in hexaborides are significant. arxiv.org In HoB₆, the interplay between these correlated boron states and the localized 4f electrons of the holmium ions is a key area for investigation. Advanced computational techniques like DFT+U (Density Functional Theory + Hubbard U) and many-body perturbation theory are essential tools for modeling these interactions. sci-hub.stnumberanalytics.com
Many-Body Effects: Phenomena in strongly correlated systems cannot be described by considering electrons independently; their collective, or "many-body," behavior is crucial. arxiv.org In HoB₆, this manifests in its complex magnetic phase diagram and transport properties. Theoretical models, such as the Hubbard and Anderson lattice models, can be used to analyze these effects, while experimental techniques like resonant inelastic X-ray scattering (RIXS) can probe the collective electronic excitations and provide data to validate theoretical predictions. arxiv.orgacs.org
Quantum Confinement: As synthesis methods produce HoB₆ in low-dimensional forms (nanoparticles, nanowires), quantum confinement effects will become increasingly important. acs.org Confinement can alter the electronic band structure and the energy of excitonic states, potentially leading to novel optical and electronic properties not observed in the bulk material. acs.org
Interactive Table: Quantum Phenomena in this compound
| Phenomenon | Description | Investigative Methods | References |
|---|---|---|---|
| Electron Correlation | The interaction between electrons that is not captured by average-field theories, crucial in both the boron cage and the Ho 4f shell. | Computational (DFT+U, CI); Experimental (RIXS, Photoemission Spectroscopy). | sci-hub.starxiv.org |
| Many-Body Effects | Collective quantum behaviors of electrons leading to complex magnetic phases and electronic properties. | Theoretical (Hubbard Models); Experimental (Neutron Scattering, Transport Measurements). | arxiv.orgaps.org |
| Quantum Confinement | Alteration of electronic and optical properties when the material size is reduced to the nanoscale. | Experimental (Optical Spectroscopy on nanostructures, STM). | acs.org |
| Magnetic Ordering | The complex antiferromagnetic and other ordered states arising from the interaction of Ho³⁺ magnetic moments. | Experimental (Neutron Diffraction, Magnetic Susceptibility). | sci-hub.st |
Integration with Emerging Technologies (e.g., Spintronics, Quantum Computing principles)
The unique magnetic and quantum properties of this compound make it a candidate material for integration into future electronic and computational technologies.
Spintronics: Spintronics, or spin-based electronics, utilizes the spin of the electron in addition to its charge. nanografi.com Materials with robust magnetic ordering are essential for spintronic devices like magnetic sensors and memory (MRAM). sigmaaldrich.com The strong magnetic moment of the holmium ion and the potential for engineering magnetic interactions in HoB₆ are of great interest. stanfordmaterials.com Future research could explore the use of HoB₆ as a spin-polarizing layer or as a component in spin-caloritronic devices, which use heat to generate spin currents. sigmaaldrich.comresearchgate.net Computational studies on doping HoB₆ aim to find ways to control its magnetic properties for such applications, although initial results suggest that simple doping with cobalt may not be sufficient to alter the magnetic behavior. researchgate.net
Quantum Computing Principles: Quantum computing harnesses quantum mechanical principles like superposition and entanglement to perform calculations that are intractable for classical computers. spinquanta.commriindia.com The localized and well-defined spin states of lanthanide ions, such as Ho³⁺ in the HoB₆ lattice, could potentially serve as quantum bits or "qubits," the fundamental unit of quantum information. wum.edu.pkresearchgate.net Future work could investigate the coherence times of these spin states and develop methods to control and entangle them using external electric or magnetic fields, which is a fundamental challenge in the field. numberanalytics.comwum.edu.pk
Interactive Table: Potential Technological Integrations of this compound
| Technology | Relevant HoB₆ Property | Research Goal | References |
|---|---|---|---|
| Spintronics | Strong magnetic moment of Ho³⁺; complex antiferromagnetic ordering. | Develop HoB₆-based layers for spin filtering, magnetic sensing, or MRAM applications. | researchgate.netsigmaaldrich.comstanfordmaterials.com |
| Quantum Computing | Discrete, localized 4f electron spin states of holmium ions. | Investigate the potential of individual Ho³⁺ ions in the HoB₆ lattice to act as qubits; measure and extend spin coherence times. | numberanalytics.comwum.edu.pkresearchgate.net |
| Magnetocaloric Refrigeration | Sharp changes in magnetization with temperature and magnetic field. | Explore the magnetocaloric effect in HoB₆ for cryogenic cooling, particularly near the liquefaction temperature of hydrogen. | researchgate.netresearchgate.net |
Development of Heterostructures and Low-Dimensional Systems
A major frontier in materials science is the creation of heterostructures, where different materials are layered together to produce emergent properties not found in the constituent parts. sigmaaldrich.com Developing heterostructures and low-dimensional systems based on HoB₆ opens up a vast parameter space for scientific discovery.
Thin Film Heterostructures: Research on other rare-earth hexaborides, such as the fabrication of SmB₆/YB₆ bilayer heterostructures, has revealed novel interfacial phenomena. dokumen.pub Similar work on HoB₆ is a logical next step. Growing epitaxial thin films of HoB₆ on various substrates or in combination with other materials (e.g., superconductors, topological insulators, or other borides) could lead to new electronic or magnetic states at the interface. acs.org Techniques like atomic layer deposition (ALD), used for other advanced semiconductors, could provide the atomic-level control needed to create high-quality HoB₆ films and superlattices. acs.org
Van der Waals (vdW) Heterostructures: The ability to stack two-dimensional materials held together by weak van der Waals forces has revolutionized materials physics. While HoB₆ is a three-dimensional crystal, creating thin exfoliated flakes and integrating them into vdW stacks with materials like graphene could be explored. researchgate.net This could allow for the tuning of HoB₆'s surface properties through proximity effects. nanografi.com
Low-Dimensional Systems: As discussed in section 7.1, the synthesis of HoB₆ nanowires and nanoparticles is a key research goal. uga.educore.ac.uk These low-dimensional systems confine electrons in one or more dimensions, leading to quantum effects that can dramatically alter material properties. acs.org Studying the magnetic ordering and electronic transport in an individual HoB₆ nanowire, for instance, would provide invaluable insight into the material's intrinsic anisotropy and quantum behavior.
Interactive Table: this compound Heterostructures and Low-Dimensional Systems
| System Type | Examples | Research Focus | References |
|---|---|---|---|
| Thin Film Heterostructures | HoB₆/superconductor bilayers; HoB₆/YB₆ superlattices. | Proximity effects; interfacial magnetism; emergent electronic states. | dokumen.pubacs.org |
| Doped/Composite Structures | Co/MgO–HoB₆ systems. | Tuning magnetic and electronic properties through doping and structural strain. | researchgate.net |
| 1D Systems | Single-crystalline HoB₆ nanowires. | Anisotropic transport and magnetism; quantum confinement effects. | core.ac.uk |
| 0D/2D Systems | HoB₆ nanoparticles or exfoliated thin flakes. | Surface-dominated properties; quantum dots; integration into vdW stacks. | uga.edunanografi.com |
Q & A
Q. What controls should be implemented in doping studies (e.g., La substitution in Ho₁₋ₓLaₓB₆) to ensure valid comparisons of physical properties?
- Methodological Answer :
- Maintain identical synthesis conditions (temperature, atmosphere) across all doping levels.
- Use wavelength-dispersive X-ray spectroscopy (WDX) for precise dopant concentration analysis.
- Normalize transport data (e.g., resistivity) to parent compound values to isolate doping effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
